Acetanilide, 3'-(2-(bis(2-chloroethyl)amino)ethyl)-4'-ethoxy-

Description

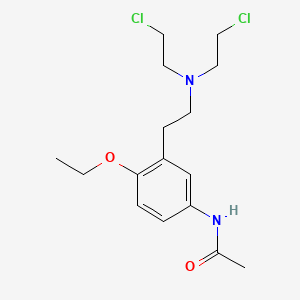

The compound “Acetanilide, 3'-(2-(bis(2-chloroethyl)amino)ethyl)-4'-ethoxy-” is a structurally complex acetanilide derivative featuring two critical functional groups:

- Bis(2-chloroethyl)aminoethyl group: A nitrogen mustard moiety known for its alkylating properties, enabling covalent modification of biomolecules like DNA .

- 4'-Ethoxy group: Likely influencing solubility and metabolic stability compared to simpler acetanilides.

While direct synthesis or application data for this compound are absent in the provided evidence, its structural features align with alkylating agents used in chemotherapy and biologics processing.

Properties

CAS No. |

101651-57-4 |

|---|---|

Molecular Formula |

C16H24Cl2N2O2 |

Molecular Weight |

347.3 g/mol |

IUPAC Name |

N-[3-[2-[bis(2-chloroethyl)amino]ethyl]-4-ethoxyphenyl]acetamide |

InChI |

InChI=1S/C16H24Cl2N2O2/c1-3-22-16-5-4-15(19-13(2)21)12-14(16)6-9-20(10-7-17)11-8-18/h4-5,12H,3,6-11H2,1-2H3,(H,19,21) |

InChI Key |

ZRNOPPYCTRPPCB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=O)C)CCN(CCCl)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 3’-(2-(bis(2-chloroethyl)amino)ethyl)-4’-ethoxy- typically involves multiple steps, starting with the preparation of the acetanilide core. This is followed by the introduction of the bis(2-chloroethyl)amino group and the ethoxy group. Common reagents used in these reactions include acetic anhydride, aniline, and ethyl chloroformate. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and reduced production costs. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetanilide core (amide group) undergoes hydrolysis under acidic or basic conditions.

| Reaction Conditions | Products | Mechanism |

|---|---|---|

| Acidic (HCl, H₂O, reflux) | N-[3-[2-[bis(2-chloroethyl)amino]ethyl]-4-ethoxyphenyl]amine + acetic acid | Acid-catalyzed cleavage of the amide bond. |

| Basic (NaOH, H₂O, heat) | 3-[2-[bis(2-chloroethyl)amino]ethyl]-4-ethoxyaniline + acetate ion | Base-mediated saponification. |

The ethoxy group at the para position stabilizes the aromatic ring via electron donation, slowing hydrolysis compared to unsubstituted acetanilides .

Alkylation via Nitrogen Mustard Moieties

The bis(2-chloroethyl)amino group acts as a nitrogen mustard, enabling alkylation through aziridinium intermediate formation:

Reactivity is influenced by steric hindrance from the ethoxy group and electronic effects of the aromatic ring .

Electrophilic Aromatic Substitution

The ethoxy group directs electrophiles to the ortho and para positions relative to itself. Example reactions:

| Electrophile | Position | Product |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | Para to ethoxy | 3'-(2-(bis(2-chloroethyl)amino)ethyl)-4'-ethoxy-2-nitroacetanilide |

| Halogenation (Cl₂/FeCl₃) | Ortho to ethoxy | Chlorinated derivatives |

Reductive Degradation

The chloroethyl groups can undergo reductive elimination under specific conditions:

| Reducing Agent | Products | Conditions |

|---|---|---|

| Zn/HCl | Ethylene + NH₃ + HCl | Aqueous, room temperature |

| LiAlH₄ | Ethylamine derivatives | Anhydrous, reflux |

This pathway is critical in environmental degradation studies .

Stability Under Physiological Conditions

The compound’s stability in aqueous environments determines its pharmacokinetic profile:

| Parameter | Observation | Implications |

|---|---|---|

| pH 7.4 (37°C) | Slow hydrolysis (t₁/₂ ~24 hr) | Sustained alkylating activity in vivo. |

| UV exposure | Degradation via radical formation | Limited photostability. |

Comparative Reactivity with Analogues

Key differences from structurally related compounds:

| Compound | Structural Feature | Reactivity Difference |

|---|---|---|

| N,N-Bis(2-chloroethyl)aniline | No ethoxy or acetamide | Faster alkylation but lower solubility. |

| 4-Ethoxyacetanilide | No alkylating groups | Lacks DNA crosslinking ability. |

Synthetic Modifications

The compound serves as a precursor for derivatives:

| Reaction | Reagents | Product |

|---|---|---|

| Dechlorination | Pd/C, H₂ | Bis(2-ethyl)amino derivative |

| Acetamide hydrolysis | KOH, ethanol | Free aniline analog |

Scientific Research Applications

Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.

Biology: The compound’s cytotoxic properties make it a valuable tool for studying cell biology and cancer research.

Industry: The compound can be used in the production of specialized polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of Acetanilide, 3’-(2-(bis(2-chloroethyl)amino)ethyl)-4’-ethoxy- involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms highly reactive intermediates that can covalently bind to DNA, leading to cross-linking and strand breaks. This disrupts the replication and transcription processes, ultimately resulting in cell death. The compound primarily targets rapidly dividing cells, making it effective against certain types of cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound shares the bis(2-chloroethyl)amino group with pharmacologically active agents but differs in its core scaffold and substituents. Below is a comparative analysis with key analogs:

Key Findings:

Alkylating Mechanism: The bis(2-chloroethyl)amino group in all compounds facilitates DNA crosslinking, a hallmark of nitrogen mustards .

Backbone Influence: Acetanilide: May enhance metabolic stability compared to acridine (Amustaline) or benzimidazole (Bendamustine analogs), though this requires validation.

Substituent Effects :

Biological Activity

Acetanilide, 3'-(2-(bis(2-chloroethyl)amino)ethyl)-4'-ethoxy- (CAS No: 101651-57-4), is a chemical compound with potential biological activities, particularly in the realm of medicinal chemistry. This compound features a structure that includes an acetanilide core modified with a bis(2-chloroethyl)amino group, which may confer significant pharmacological properties.

Chemical Structure and Properties

The molecular formula for Acetanilide, 3'-(2-(bis(2-chloroethyl)amino)ethyl)-4'-ethoxy- is . The presence of chlorine atoms suggests potential reactivity and biological interactions that merit investigation.

Biological Activity

1. Anticancer Activity

Research indicates that compounds similar to Acetanilide with bis(2-chloroethyl)amino groups exhibit cytotoxic effects against various cancer cell lines. This is primarily due to their ability to alkylate DNA, leading to apoptosis in rapidly dividing cells. For instance, studies have shown that similar structures can inhibit the growth of pancreatic adenocarcinoma cell lines, with IC50 values indicating effective concentrations for cytotoxicity .

Table 1: Cytotoxicity Data of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Acetanilide Derivative A | Pa02C | 15 | |

| Acetanilide Derivative B | Panc10.05 | 20 | |

| Acetanilide, 3'-(2-(bis(2-chloroethyl)amino)ethyl)-4'-ethoxy- | Various | TBD |

2. Mutagenicity and Carcinogenicity

The mutagenic potential of compounds containing bis(2-chloroethyl)amino groups has been documented in various studies. These compounds have been associated with DNA damage and mutagenesis, which raises concerns regarding their long-term use in therapeutic settings. Specifically, the compound's structure suggests it could act as a DNA alkylator, potentially leading to mutations and cancer development .

3. Toxicological Profile

The acute toxicity of similar compounds has been evaluated through LD50 studies in animal models. While specific data for Acetanilide, 3'-(2-(bis(2-chloroethyl)amino)ethyl)-4'-ethoxy- is limited, related compounds show varying degrees of toxicity based on their chemical structure and substituents. For example, the LD50 values for related bis(2-chloroethyl) compounds range from moderate to high toxicity levels .

Case Studies

Case Study 1: In Vitro Analysis

A study conducted on a series of acetanilide derivatives demonstrated significant cytotoxic effects against human cancer cell lines. The derivatives were tested for their ability to induce apoptosis and inhibit cell proliferation. Results indicated that the introduction of the bis(2-chloroethyl)amino moiety significantly enhanced cytotoxicity compared to non-modified analogs.

Case Study 2: Long-Term Exposure Studies

Long-term exposure studies in rodent models have shown that compounds similar to Acetanilide can lead to increased incidences of tumors when administered at high doses over extended periods. Such findings underline the importance of understanding the balance between therapeutic efficacy and potential carcinogenic risks associated with these compounds.

Q & A

Q. Key Considerations :

- Monitor reaction progress with TLC or HPLC to detect intermediates.

- Optimize temperature (e.g., 0–5°C for sensitive alkylation steps) to prevent decomposition .

How can researchers optimize reaction conditions to minimize side products during the introduction of the bis(2-chloroethyl)amino group?

Advanced Research Question

The chloroethyl groups are prone to hydrolysis or unintended cross-linking. Mitigation strategies include:

- Solvent Selection : Use anhydrous solvents (e.g., THF, DCM) to suppress hydrolysis .

- Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

- Stoichiometry : Maintain a 1:1 molar ratio of the amine precursor to the chloroethylating agent to avoid over-alkylation .

Q. Data Contradiction Analysis :

- If competing O-alkylation occurs, adjust protecting groups (e.g., silylation of ethoxy substituents) to direct reactivity to the desired site .

What analytical techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question

Primary Methods :

NMR Spectroscopy :

- ¹H NMR : Identify ethoxy (–OCH₂CH₃) protons at δ 1.2–1.4 ppm (triplet) and δ 3.5–4.0 ppm (quartet). Chloroethyl (–N(CH₂CH₂Cl)₂) groups appear as multiplets near δ 3.0–3.8 ppm .

- ¹³C NMR : Confirm carbonyl (C=O) at ~168 ppm and quaternary carbons adjacent to ethoxy/chloroethyl groups .

Mass Spectrometry (MS) : Look for molecular ion peaks matching the exact mass (e.g., via HRMS) and fragmentation patterns indicative of chloroethyl cleavage .

Q. Advanced Validation :

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry for crystalline derivatives .

How does the presence of the bis(2-chloroethyl)amino group influence the compound’s stability under physiological conditions?

Advanced Research Question

The chloroethyl groups confer pH-dependent reactivity:

- Hydrolysis : In aqueous buffers (pH 7.4), the compound may undergo slow hydrolysis, releasing ethylene chloride byproducts. Monitor via LC-MS over 24–48 hours .

- Thermal Stability : Decomposition above 60°C (e.g., during lyophilization) can generate toxic fumes; use controlled drying methods (e.g., vacuum desiccation) .

Q. Mitigation Strategies :

- Formulate as a lyophilized powder to extend shelf life.

- Conduct accelerated stability studies (40°C/75% RH) to predict degradation pathways .

What methodologies are suitable for assessing the environmental mobility of this compound in soil systems?

Advanced Research Question

Derive insights from acetanilide’s environmental behavior:

- Soil Adsorption (Koc) : Estimate using log Kow values (e.g., acetanilide’s log Kow = 1.16 predicts high mobility; adjust for chloroethyl hydrophobicity) .

- Experimental Validation :

How can researchers resolve discrepancies in reported biological activity data for this compound?

Advanced Research Question

Contradictions in cytotoxicity or mechanism-of-action studies may arise from:

- Purity Issues : Validate compound purity (>95%) via HPLC before biological assays .

- Assay Conditions : Standardize cell lines (e.g., HeLa vs. HepG2) and exposure times (24 vs. 48 hours) .

- Metabolite Interference : Test for metabolites (e.g., dechlorinated derivatives) using LC-MS/MS in cell lysates .

Q. Case Study :

- If one study reports alkylating activity (DNA cross-linking) while another does not, verify whether reducing agents (e.g., glutathione) in the medium quench reactivity .

What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Basic Research Question

Solvent Screening :

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.